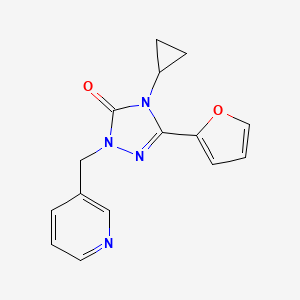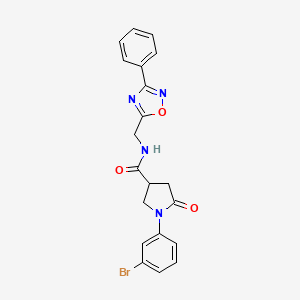
1,1-Dimethylethyl methyl 1,3-benzenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-Benzenedicarboxylic acid, dimethyl ester” is a chemical compound with the formula C10H10O4 and a molecular weight of 194.1840 . It is also known by other names such as “Dimethyl isophthalate”, “Dimethyl m-phthalate”, and "Dimethyl 1,3-benzenedicarboxylate" .
Molecular Structure Analysis
The chemical structure of “1,3-Benzenedicarboxylic acid, dimethyl ester” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1,3-Benzenedicarboxylic acid, dimethyl ester” has a boiling point of 555.2 K . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .Scientific Research Applications
Biopolymer Modification and Applications
Chemical modification of biopolymers, such as xylan (a hemicellulose), to produce biopolymer ethers and esters with specific properties is a significant area of research. These modifications can lead to the creation of materials with varied functionalities based on the degree of substitution and the patterns of substitution. For example, xylan derivatives have been synthesized for potential applications in drug delivery, utilizing their ability to form nanoparticles for targeted medicine release. This demonstrates the broad potential of chemical modifications in creating biopolymers with specific, desirable properties for scientific and medical applications (Petzold-Welcke et al., 2014).
Environmental Chemistry and Toxicology
The environmental presence and impact of various chemical compounds, including those used in consumer products, have been a focus of research due to their potential ecological and human health implications. Studies on compounds like benzophenone-3 (BP-3), a common component in sunscreens, shed light on the importance of understanding the environmental behavior and toxicology of chemicals. BP-3's widespread detection in aquatic environments and potential endocrine-disrupting effects highlight the necessity for research into the environmental fate and impact of synthetic chemicals, guiding regulations and safety assessments (Kim & Choi, 2014).
Pharmacology and Drug Delivery Systems
The development and optimization of drug delivery systems are critical areas of pharmacological research. Compounds that can modulate the release or activity of drugs, including those that can form the basis of novel delivery platforms, are of significant interest. Research into the pharmacokinetics, pharmacodynamics, and potential therapeutic applications of various compounds, including idebenone, a synthetic compound with antioxidant properties, illustrates the ongoing efforts to understand and enhance drug delivery and efficacy. Such studies contribute to the development of treatments for diseases with complex etiologies, including neurodegenerative disorders (Zs.-Nagy, 1990).
properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYPNZGUZGMNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S,5R)-2-(acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-ethenyloxolan-3-yl acetate](/img/structure/B2685369.png)

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzenecarboxamide](/img/structure/B2685376.png)
![4-ethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2685378.png)

![3-[[1-(2-Oxopiperidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2685380.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2685382.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2685387.png)


